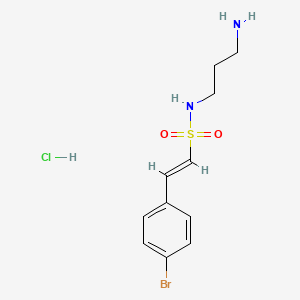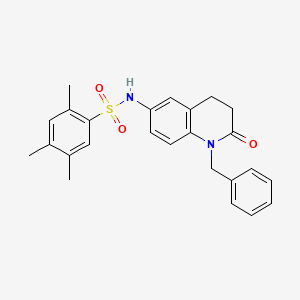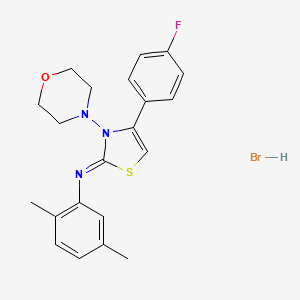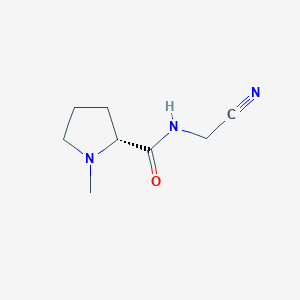
(E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride, commonly known as ABP-688, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and depression.
作用機序
ABP-688 acts as a selective antagonist of the (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The this compound receptor plays a key role in regulating synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By blocking the activity of the this compound receptor, ABP-688 reduces the excitability of neurons and promotes neuroprotection.
Biochemical and Physiological Effects:
ABP-688 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to neurodegeneration. Additionally, ABP-688 has been shown to increase the levels of BDNF in the brain, which can promote neurogenesis and neuroprotection.
実験室実験の利点と制限
One advantage of using ABP-688 in lab experiments is its high selectivity for the (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride receptor, which allows for precise targeting of this receptor. Additionally, ABP-688 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using ABP-688 is its relatively low potency compared to other this compound antagonists, which may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several future directions for research on ABP-688. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems. Additionally, future research could focus on developing more potent and selective (E)-N-(3-Aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride antagonists based on the structure of ABP-688.
合成法
The synthesis of ABP-688 involves a multistep process that begins with the reaction of 4-bromobenzaldehyde with 3-aminopropylsulfonamide to form the intermediate 4-bromo-N-(3-aminopropyl)benzamide. This intermediate is then reacted with ethyl 2-bromoacetate to produce the ethyl ester of 2-(4-bromophenyl)-N-(3-aminopropyl)benzamide. The final step involves the hydrolysis of the ester to form ABP-688 in its hydrochloride salt form.
科学的研究の応用
ABP-688 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, where it reduces the loss of dopaminergic neurons in the substantia nigra. ABP-688 has also been studied for its potential use in the treatment of schizophrenia, where it has been shown to improve cognitive function and reduce positive symptoms in animal models. Additionally, ABP-688 has been studied for its potential use in the treatment of depression, where it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
特性
IUPAC Name |
(E)-N-(3-aminopropyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S.ClH/c12-11-4-2-10(3-5-11)6-9-17(15,16)14-8-1-7-13;/h2-6,9,14H,1,7-8,13H2;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLRROMWWBQRIG-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NCCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)


![2,4,5-trimethyl-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2976532.png)


![N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)
![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)
amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2976543.png)


amine](/img/structure/B2976547.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)